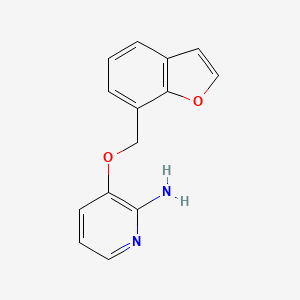
Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate is an organic compound known for its unique chemical properties and applications. It is often used in various industrial and scientific research fields due to its stability and reactivity. The compound is characterized by its molecular structure, which includes three tert-butylphenyl groups attached to a sulfanium ion, and an octane-1-sulfonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate typically involves the reaction of 4-tert-butylphenyl compounds with sulfur-containing reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or ether, and requires precise temperature and pressure control to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as purification and crystallization to achieve high purity levels required for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: The tert-butylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the phenyl rings .
Applications De Recherche Scientifique
Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a cationic photoinitiator and photoacid generator in polymerization reactions.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies involving sulfur-containing compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic agents.
Mécanisme D'action
The mechanism by which Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate exerts its effects involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can initiate polymerization reactions or interact with biological molecules. The molecular targets and pathways involved include the activation of specific chemical bonds and the formation of new molecular structures .
Comparaison Avec Des Composés Similaires
- Tris(4-tert-butylphenyl)sulfonium nonaflate
- Tris(4-tert-butylphenyl)sulfonium triflate
- Triphenylsulfonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Comparison: Compared to these similar compounds, Tris(4-tert-butylphenyl)sulfanium octane-1-sulfonate is unique due to its specific sulfonate group, which imparts distinct solubility and reactivity characteristics. This makes it particularly suitable for applications requiring high stability and precise control over chemical reactions .
Propriétés
Numéro CAS |
444617-77-0 |
|---|---|
Formule moléculaire |
C38H56O3S2 |
Poids moléculaire |
625.0 g/mol |
Nom IUPAC |
octane-1-sulfonate;tris(4-tert-butylphenyl)sulfanium |
InChI |
InChI=1S/C30H39S.C8H18O3S/c1-28(2,3)22-10-16-25(17-11-22)31(26-18-12-23(13-19-26)29(4,5)6)27-20-14-24(15-21-27)30(7,8)9;1-2-3-4-5-6-7-8-12(9,10)11/h10-21H,1-9H3;2-8H2,1H3,(H,9,10,11)/q+1;/p-1 |
Clé InChI |
UXKTWARIFWAALE-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCS(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[S+](C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
![5-Chloro-7-(2-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12591858.png)

![Benzene, 1,4-dimethyl-2-[3-(4-phenylcyclohexylidene)propyl]-](/img/structure/B12591865.png)
![2-Hydroxy-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanenitrile](/img/structure/B12591868.png)
![N-(3-ethoxypropyl)-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12591870.png)
![N-Allyl-2-{[2-(4-fluorophenyl)-7-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12591877.png)

![N~1~-Benzyl-N~2~-[1-(naphthalen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B12591887.png)

![Acetamide, N-[1-(difluoroamino)cyclohexyl]-](/img/structure/B12591895.png)
![Germane, dichlorobis[2,4,6-tris(trifluoromethyl)phenyl]-](/img/structure/B12591905.png)

![Methanone, bis[3,6-bis(1,1-dimethylethyl)-1-azulenyl]-](/img/structure/B12591937.png)
